Peonidin 3-monoglucoside
Overview
Description
Peonidin-3-O-glucoside is an anthocyanin. It is found in fruits and berries, in red Vitis vinifera grapes and red wine, in red onions, and in purple corn . It is dark red to purple in color .
Synthesis Analysis
Microbial synthesis of flavonoids from renewable biomass such as glucose and xylose has been considered as a sustainable and environmentally friendly method for large-scale production of flavonoids . A methylated anthocyanin, peonidin 3-O-glucoside, was produced in engineered E. coli by extra expression of an O-methyltransferase .Molecular Structure Analysis
Peonidin-3-O-glucoside is an anthocyanin and its structure involves the glycosylation of the hydroxyls of the anthocyanidins . The presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins .Chemical Reactions Analysis
Anthocyanins and anthocyanidins can cause an increase in the packing order of the polar heads of lipids, as well as interact with their deeper layers by reducing the fluidity of lipid chains . The compounds tested were capable of forming stable complexes with plasmid DNA .Physical And Chemical Properties Analysis
Peonidin-3-O-glucoside has a molecular weight of 498.86 g/mol . It is off-white to light brown in solid form .Scientific Research Applications
Cardiovascular Health
Peonidin 3-monoglucoside (Peo-3-glc) has been identified as having potential benefits for cardiovascular health. A study found that Peo-3-glc, along with petunidin-3-glucoside, can significantly decrease the adhesion of monocytes to endothelial cells, a key step in the development of atherosclerosis. The study highlights the ability of these compounds to reduce the production of E-selectin and vascular endothelial growth factor (VEGF), potentially playing a role in the prevention of monocyte adhesion and the regulation of angiogenesis, which is critical for cardiovascular health (Marino et al., 2020).
DNA Interaction and Stability
Peonidin 3-monoglucoside, among other monoglucosides, has been observed to exhibit a weak but significant stabilizing effect on DNA triplex structures. This could be due to the structural features of the compound, with a specific emphasis on the catechol B-ring, which may be crucial for interaction with the DNA triplex (Mas et al., 2000).
Cancer Research
Significant attention has been given to Peo-3-glc in cancer research. It has been found to inhibit tumor cell growth, induce apoptosis in vitro, and suppress tumor growth in vivo. Peo-3-glc, along with cyanidin 3-glucoside, showed a strong inhibitory effect on cell growth via G2/M arrest in various cancer cell lines, indicating its potential as an anti-cancer agent (Chen et al., 2005).
Nutritional Metabolism
The metabolism of Peo-3-glc was studied in the context of anthocyanin absorption in elderly women. The study found that in vivo methylation of cyanidin to peonidin occurs post-consumption, demonstrating the low absorption and excretion of anthocyanins compared with other flavonoids. This provides valuable insights into the metabolic pathways and potential health implications of dietary anthocyanins (Wu et al., 2002).
Wine and Food Chemistry
Peo-3-glc has been studied extensively in the context of wine and food chemistry for its role in color expression and stability. It has been observed that the substituent pattern on the B ring of anthocyanins like Peo-3-glc significantly impacts its affinity to copigments, affecting the color and stability of food and beverages (Zhao et al., 2020).
Radical Scavenging and Antioxidant Properties
The antioxidant properties of Peo-3-glc have been theoretically evaluated, emphasizing its radical scavenging capacity. The study suggests that Peo-3-glc exhibits a higher reactivity than certain other flavonoids, potentially due to its structural features, making it a notable compound in the context of natural antioxidants (Rajan et al., 2018).
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219119 | |
Record name | Peonidin 3-monoglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peonidin 3-monoglucoside | |
CAS RN |
6906-39-4 | |
Record name | Glucopeonidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peonidin 3-monoglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peonidin 3-monoglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEONIDIN 3-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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